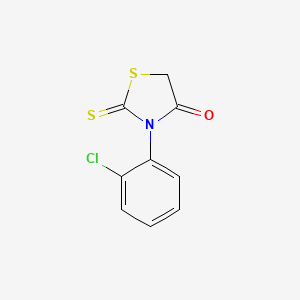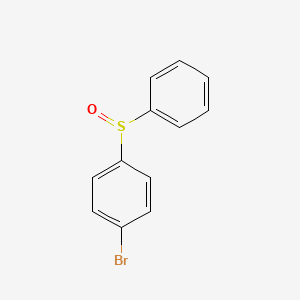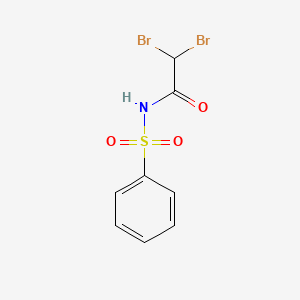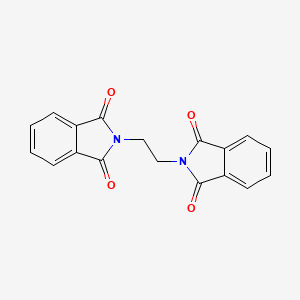
(4-Chlorophenyl)(2-furyl)methanone
Übersicht
Beschreibung
4-Chlorophenyl)(2-furyl)methanone is an organic compound belonging to the class of compounds known as ketones. It is a colorless liquid with a sweet, fruity odor. This compound has a wide range of applications in the chemical and pharmaceutical industry, and is widely used in the synthesis of various drugs and other compounds. The synthesis of this compound is relatively simple, and it can be synthesized from commercially available starting materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications : A study details the synthesis of a series of compounds through a linear bi-step approach starting with 2-furyl(1-piperazinyl)methanone, aiming to explore their therapeutic potential. Some of these compounds exhibited considerable α-glucosidase inhibitory activity, alongside evaluations for hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents (Abbasi et al., 2019).
Alzheimer's Disease Research : Another study synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, derived from 2-furyl(1-piperazinyl)methanone, were evaluated for their enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, suggesting a potential template for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Potential : Research into 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives highlighted their synthesis and evaluation for antibacterial potential. These molecules showed decent inhibitory activity against various Gram-negative and Gram-positive bacteria, with certain derivatives exhibiting low minimum inhibitory concentrations, suggesting their utility as therapeutic agents with antibacterial properties (Abbasi et al., 2018).
Chemical Synthesis and Environmental Applications : The photo-induced rearrangement of 2'-arylisoflavones for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones is another application. This method, which does not require any transition metal catalyst, oxidant, or additives and uses ethanol as the solvent, is both cost-efficient and environmentally friendly, showcasing the versatility of compounds related to (4-Chlorophenyl)(2-furyl)methanone in chemical synthesis and potential environmental applications (Wang et al., 2019).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYZYIJVBGPXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355596 | |
| Record name | (4-chlorophenyl)(2-furyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13365-63-4 | |
| Record name | (4-chlorophenyl)(2-furyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



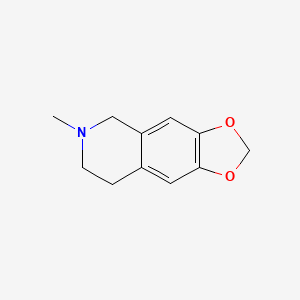
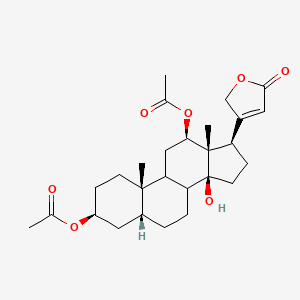
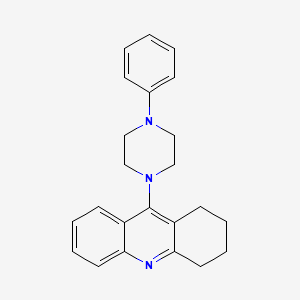


![2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1616308.png)
